molecular formula C32H31ClN6O3 B611990 Pyrotinib CAS No. 1269662-73-8

Pyrotinib

货号: B611990
CAS 编号: 1269662-73-8
分子量: 583.1 g/mol
InChI 键: SADXACCFNXBCFY-IYNHSRRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crystallographic Data

While no single-crystal X-ray diffraction data for this compound has been published, its structural analogs and computational modeling provide insights:

  • The quinoline core adopts a planar conformation, facilitating π-π stacking interactions with target kinases .
  • Molecular dynamics simulations suggest that the (2R)-pyrrolidine group stabilizes the compound within the ATP-binding pocket of HER2/EGFR through hydrophobic interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.65 (pyridine-H), 7.85 (quinoline-H), and 6.45 ppm (acrylamide vinyl-H) confirm the core structure .
  • ¹³C NMR : Signals at δ 165.2 (amide carbonyl) and 118.5 ppm (cyano group) align with its functional groups .

Mass Spectrometry

  • High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 583.2146 ([M+H]⁺), consistent with the molecular formula .

UV-Vis Spectroscopy

  • Absorption maxima at 265 nm (quinoline ring) and 320 nm (conjugated acrylamide) .

Infrared (IR) Spectroscopy

  • Strong bands at 1670 cm⁻¹ (C=O stretch) and 2220 cm⁻¹ (C≡N stretch) .

Structural Comparison to Analogues

Feature This compound Neratinib
Target specificity EGFR/HER2 dual Pan-HER
Irreversible binding Yes Yes
Key substituent (2R)-pyrrolidine Carbamate linker

This structural optimization enhances this compound’s selectivity for HER2-overexpressing cells while minimizing off-target effects .

属性

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269662-73-8
Record name SHR-1258
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PYROTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件: 吡咯替尼的合成涉及多个步骤,从 3-氰基喹啉酮衍生物的制备开始。 该过程包括通过各种化学反应(如亲核取代和环化)形成关键中间体 .

工业生产方法: 吡咯替尼的工业生产由上海恒瑞医药进行。该工艺针对大规模生产进行了优化,确保高收率和纯度。 口服吡咯替尼的推荐剂量为每天一次 400 毫克,餐后服用 .

化学反应分析

反应类型: 吡咯替尼会经历几种类型的化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括各种喹啉衍生物,它们是吡咯替尼合成的关键中间体 .

科学研究应用

HER2-Positive Metastatic Breast Cancer

  • Efficacy : Pyrotinib has shown promising results in clinical trials for patients with HER2-positive metastatic breast cancer. In a phase III trial comparing this compound with a placebo, the median progression-free survival (PFS) was significantly longer in the this compound group (24.3 months) compared to the placebo group (10.4 months) .
  • Combination Therapies : this compound is often used in combination with other agents such as capecitabine and trastuzumab. In the PHOEBE trial, patients receiving this compound plus capecitabine had a lower risk of death compared to those on lapatinib plus capecitabine, with a median PFS of 12.5 months versus 5.6 months .

First-Line Treatment Options

Recent studies have evaluated this compound combined with docetaxel as a first-line treatment for HER2-positive metastatic breast cancer. The combination demonstrated an acceptable safety profile and rapid responses, with a median time to response of 1.5 months and a median duration of response of 15.9 months .

Real-World Evidence

A retrospective study involving 239 patients treated with this compound-based therapy showed that the median PFS varied based on prior treatments: first-line treatment yielded 14.0 months, while second-line and third-or-higher-line treatments resulted in 9.33 and 8.20 months, respectively . Furthermore, patients with brain metastases exhibited a median PFS of 7.50 months, highlighting this compound's potential effectiveness even in challenging cases .

Safety Profile

This compound is generally well-tolerated, although it can lead to treatment-related adverse events. In clinical trials, up to 90% of patients experienced grade 3 or higher adverse events; however, no treatment-related deaths were reported in studies involving this compound . The most common side effects include diarrhea, rash, and fatigue.

Summary of Key Findings

Study Population Median PFS Overall Survival Adverse Events
Phase III Trial Untreated HER2-positive MBC24.3 monthsNot reachedGrade 3+ in 90%
PHOEBE Trial Previously treated HER2-positive MBC12.5 monthsNot reachedSignificant adverse events
Real-World Study Various lines of therapyVaried (8.20 - 14.00 months)Not reachedManageable adverse events

作用机制

吡咯替尼通过不可逆地结合到人表皮生长因子受体 1、人表皮生长因子受体 2 和人表皮生长因子受体 4 的酪氨酸激酶结构域发挥作用。这种结合抑制了这些受体的磷酸化,从而阻断了下游信号通路,如磷酸肌醇 3-激酶/蛋白激酶 B 通路和 Ras/丝裂原活化蛋白激酶通路。 这种抑制导致人表皮生长因子受体 2 阳性癌细胞的细胞增殖减少和凋亡增加 .

类似化合物:

吡咯替尼的独特性: 吡咯替尼由于其不可逆地结合到多个表皮生长因子受体,与其他抑制剂相比,具有更广泛的活性谱。 它能够穿透血脑屏障,使其在治疗人表皮生长因子受体 2 阳性乳腺癌患者的脑转移方面特别有效 .

相似化合物的比较

Efficacy

Lapatinib (Reversible TKI)
  • Clinical Trials :
    • In the PHOEBE trial, pyrotinib + capecitabine achieved superior median PFS (11.1 vs. 4.1 months) and overall survival (OS) (HR = 0.69; p = 0.02) compared to lapatinib + capecitabine .
    • Objective response rate (ORR) for this compound was 68.6% vs. 16.0% for lapatinib in HER2-positive MBC .
  • Real-World Data :
    • A meta-analysis confirmed this compound’s superior PFS (HR = 0.39) and ORR (RR = 1.38) over lapatinib, though with higher grade 3 diarrhea risk (60.6% vs. 48.5%) .
Afatinib, Dacomitinib, and Poziotinib (Pan-ErbB TKIs)
  • Preclinical Binding Activity :
    • This compound showed lower ΔGbind values (indicating stronger binding) for HER2 insertion mutations (e.g., A775_G776insYVMA) compared to afatinib, dacomitinib, and poziotinib .
    • GlideScores (molecular docking) favored this compound for common HER2 mutations, suggesting enhanced target inhibition .
Trastuzumab Emtansine (T-DM1; Antibody-Drug Conjugate)
Table 1: Efficacy Comparison in HER2-Positive MBC
Compound Mechanism Median PFS (months) ORR (%) Key Trials/Studies
This compound Irreversible TKI 11.1 68.6 PHOEBE
Lapatinib Reversible TKI 4.1 16.0 PHOEBE
Afatinib Pan-ErbB TKI N/A N/A Preclinical
T-DM1 ADC 9.6* 43.6* EMILIA

*Data from separate trials; direct comparisons lacking.

Diarrhea
  • This compound: Grade 3/4 diarrhea occurred in 30–39.7% of patients, higher than lapatinib (15.2–24.2%) .
  • Management: Prophylactic loperamide is recommended .
Other Adverse Events (AEs)
  • Hand-Foot Syndrome : Comparable incidence between this compound (51.5%) and lapatinib (42.4%) .
  • Hematologic Toxicity : Lower grade 3/4 AEs with this compound (15%) vs. chemotherapy (30–60%) .

Pharmacokinetics and Drug Interactions

  • Covalent Binding : this compound forms irreversible adducts with plasma proteins (e.g., lysine residues in albumin), contributing to prolonged activity .
  • Drug-Drug Interactions (DDIs) :
    • CYP3A4 inhibitors (e.g., itraconazole) increase this compound exposure by 6.36-fold, necessitating dose adjustments .
    • This compound has low clearance (3.5–37.2 mL/min/kg) and high volume of distribution (5027–8157 mL/kg) in preclinical models .

Special Populations

  • Brain Metastases: this compound demonstrated a CNS ORR of 52% and median PFS of 8.6 months in HER2-positive brain metastases .
  • Combination Therapies :

    • This compound + CDK4/6 inhibitors (e.g., SHR6390) showed promise in gastric cancer PDX models .
    • Synergy with HDAC/mTOR inhibitors observed in pancreatic cancer preclinical studies .

生物活性

Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that has shown significant promise in the treatment of HER2-positive cancers, particularly breast cancer and gastric cancer. Its mechanism of action involves binding to the ATP-binding site of the ErbB family of receptors, effectively blocking downstream signaling pathways that promote tumor growth and survival. This article explores the biological activity of this compound, including its efficacy, safety, and underlying molecular mechanisms, supported by data tables and case studies.

This compound targets the human epidermal growth factor receptor 2 (HER2), as well as HER1 and HER4. By covalently binding to the intracellular kinase domain, it prevents the formation of heterodimers and inhibits autophosphorylation, which is crucial for activating downstream signaling pathways involved in cell proliferation and survival . This mechanism underlies its effectiveness in treating HER2-positive tumors.

Summary of Clinical Findings

Several clinical trials have evaluated the efficacy of this compound in various settings:

  • Phase II Clinical Trials : A pivotal trial demonstrated that this compound combined with capecitabine resulted in a higher objective response rate (ORR) compared to lapatinib with capecitabine (78.5% vs. 57.1%, p=0.01). The median progression-free survival (PFS) was significantly longer for the this compound group (18.1 months vs. 7.0 months, p < 0.001) .
  • Real-World Data : A study involving 113 patients treated with this compound showed a complete response in 8%, partial response in 58.4%, and stable disease in 15%. The median PFS was reported at 14.1 months .
Study TypeObjective Response RateMedian Progression-Free SurvivalAdverse Events
Phase II Trial78.5%18.1 monthsDiarrhea (87.6%), Vomiting (31.9%)
Real-World Study66.4%14.1 monthsDiarrhea (87.6%), Palmar-plantar erythrodysesthesia (26.6%)

Molecular Mechanisms

Recent studies have uncovered additional insights into how this compound exerts its effects:

  • Autophagy Induction : Research indicates that this compound enhances autophagy in HER2-positive breast cancer cells through a novel miR-16-5p/ZBTB16/G6PD axis. This pathway appears to be critical for the antitumor effects observed when this compound is combined with other agents like chrysin .
  • Synergistic Effects : The combination of this compound with chrysin not only induces cell cycle arrest but also significantly inhibits tumor growth in xenograft models, suggesting that combining therapies may enhance treatment efficacy through synergistic mechanisms .

Case Study: Metastatic Breast Cancer

A notable case involved a patient with HER2-positive metastatic breast cancer who had previously undergone multiple lines of therapy without success. After initiating treatment with this compound, the patient experienced a significant reduction in tumor size, leading to a partial response as assessed by RECIST criteria.

Case Study: Brain Metastases

In patients with brain metastases from HER2-positive breast cancer, treatment with this compound resulted in a median overall survival (OS) of 19.8 months, highlighting its potential effectiveness even in challenging scenarios where traditional therapies may fail .

Safety Profile

While this compound has demonstrated substantial efficacy, it is also associated with adverse effects:

  • Common Adverse Events : The most frequently reported side effects include diarrhea (87.6%), vomiting (31.9%), and palmar-plantar erythrodysesthesia (26.6%). These events are generally manageable but require monitoring during treatment .

常见问题

Q. What preclinical models best recapitulate this compound resistance observed in clinical settings?

  • Methodological Answer : Patient-derived xenografts (PDXs) from trastuzumab-resistant metastases preserve tumor-stroma interactions critical for resistance mechanisms. Organoid models with HER2 amplification and PIK3CA mutations can test combinatorial strategies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。